molecular formula C15H13F3N2O3 B2460929 N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 1448133-01-4

N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2460929
CAS No.: 1448133-01-4
M. Wt: 326.275
InChI Key: SUEDRLNOCXHIGE-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound that features a furan ring and a trifluoromethyl-substituted phenyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with modified oxalamide linkages.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-3-yl)ethyl)-N2-(phenyl)oxalamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N1-(2-(furan-3-yl)ethyl)-N2-(2-methylphenyl)oxalamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both the furan ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-3-1-2-4-12(11)20-14(22)13(21)19-7-5-10-6-8-23-9-10/h1-4,6,8-9H,5,7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEDRLNOCXHIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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